(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO5S/c22-19(8-6-14-5-7-15-16(11-14)26-13-25-15)21-12-20(23,17-3-1-9-24-17)18-4-2-10-27-18/h1-11,23H,12-13H2,(H,21,22)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHCWEXQFGEPNG-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NCC(C3=CC=CO3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide typically involves multi-step organic reactions:
Formation of the Acrylamide Backbone: The acrylamide backbone can be synthesized through the reaction of an appropriate acrylate ester with an amine under basic conditions.
Introduction of the Benzo[d][1,3]dioxol-5-yl Group: This step often involves a Suzuki coupling reaction between a boronic acid derivative of benzo[d][1,3]dioxole and a halogenated acrylamide intermediate.
Attachment of the Furan and Thiophene Groups: The final step involves the addition of the furan and thiophene groups, which can be achieved through a Michael addition reaction, where the nucleophilic furan and thiophene derivatives attack the electrophilic acrylamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and thiophene rings, leading to the formation of corresponding sulfoxides and furans.
Reduction: Reduction reactions can target the acrylamide double bond, converting it to a saturated amide.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (H₂/Pd-C) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and furans.
Reduction: Saturated amides.
Substitution: Halogenated or nitrated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In organic synthesis, (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide can serve as a versatile intermediate for the construction of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.
Biology
This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structure suggests potential interactions with various biological targets, including enzymes and receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities. Its unique structure may offer advantages over existing drugs.
Industry
In materials science, the compound could be used in the development of new materials with specific electronic, optical, or mechanical properties. Its aromatic rings and functional groups provide opportunities for creating polymers or other advanced materials.
Mechanism of Action
The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or DNA. The compound’s functional groups could form hydrogen bonds, hydrophobic interactions, or covalent bonds with these targets, modulating their activity and leading to a biological effect.
Comparison with Similar Compounds
Structural Comparison Table
Physicochemical and Computational Insights
- Solubility: The hydroxyl group in the hydroxyethylamine linker may improve aqueous solubility compared to non-polar analogues like N-(6-methylbenzothiazol-2-yl)-(E)-3-(1,3-benzodioxol-5-yl)acrylamide .
- Stability : The α,β-unsaturated carbonyl system is prone to Michael addition reactions, a limitation shared with other acrylamides .
- Computational Studies : Density-functional theory (DFT) methods () predict the electron-withdrawing benzo[d][1,3]dioxol-5-yl group enhances electrophilicity at the β-carbon, critical for covalent binding to biological targets .
Biological Activity
The compound (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the realms of anticancer and anti-inflammatory properties. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 403.46 g/mol. The structure features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological significance, alongside furan and thiophene groups that may contribute to its biological effects.
1. Anticancer Activity
Research has indicated that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies have demonstrated that derivatives containing the benzo[d][1,3]dioxole structure can induce apoptosis in various cancer cell lines.
Case Study:
A study on related compounds showed that certain derivatives had IC50 values ranging from 5 to 25 µM against HeLa cells (human cervical cancer cells). The mechanisms involved include the induction of cell cycle arrest and apoptosis via mitochondrial pathways .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Mitochondrial apoptosis |
| Compound B | MCF7 | 15 | Cell cycle arrest |
| Target Compound | HeLa | TBD | TBD |
2. Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Similar compounds have shown efficacy in inhibiting pro-inflammatory cytokines and mediators.
Research Findings:
In vitro assays demonstrated that derivatives can inhibit the production of TNF-alpha and IL-6 in activated macrophages, suggesting a pathway for reducing inflammation .
| Compound | Inflammatory Model | Effect on Cytokines |
|---|---|---|
| Compound A | RAW 264.7 cells | Decreased TNF-alpha production |
| Target Compound | TBD | TBD |
While specific mechanisms for the target compound remain under investigation, it is hypothesized that the presence of the benzo[d][1,3]dioxole ring enhances interaction with biological targets such as protein kinases or transcription factors involved in cancer progression and inflammation.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions including:
- Formation of Acrylamide Backbone : Reaction between an acrylamide precursor and a benzo[d][1,3]dioxole derivative.
- Introduction of Furan and Thiophene Groups : Utilization of Friedel-Crafts acylation methods.
- Final Coupling : Conditions favoring the formation of the (E)-isomer are employed.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)acrylamide?
- Methodology : The compound can be synthesized via a multi-step acrylamide coupling reaction. For example, a similar acrylamide derivative was prepared by reacting an appropriate amine (e.g., 2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine) with an acryloyl chloride derivative under basic conditions (e.g., triethylamine in dioxane) at 20–25°C . Purification often involves recrystallization from ethanol-DMF mixtures or column chromatography using silica gel and gradient elution with ethyl acetate/hexane .
- Key Considerations : Monitor reaction progress via TLC (Rf values ~0.5–0.8) and confirm product purity using melting point analysis (e.g., 184 ± 1°C for analogous compounds) .
Q. How can the structural identity of this compound be rigorously confirmed?
- Methodology : Use a combination of spectroscopic techniques:
- 1H NMR : Look for characteristic peaks such as δ7.50 (d, J = 15.2 Hz, 1H) for the acrylamide α-proton and δ5.96 (s, methylene H) from the benzodioxole group .
- IR Spectroscopy : Confirm the presence of amide C=O stretching (~1650 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., m/z 356.20 [M+H]+ for related structures) .
- Advanced Tip : Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in complex aromatic regions.
Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?
- Methodology : Screen for antioxidant activity using nitric oxide (NO) scavenging assays, where the compound’s ability to inhibit nitrite formation is quantified via Griess reagent . For anti-inflammatory potential, use carrageenan-induced paw edema models in rodents, measuring edema reduction at 3–6 hours post-administration .
- Data Interpretation : Compare IC50 values with positive controls (e.g., ascorbic acid for antioxidants, diclofenac for anti-inflammatory activity).
Advanced Research Questions
Q. How can computational modeling elucidate the structure-activity relationship (SAR) of this compound?
- Methodology : Perform molecular docking studies (e.g., AutoDock Vina) to predict binding affinities toward target proteins (e.g., COX-2 for anti-inflammatory activity). Use density functional theory (DFT) to calculate electrostatic potential maps, highlighting nucleophilic/electrophilic regions influenced by the benzodioxole and thiophene moieties .
- Validation : Correlate computational results with experimental bioassay data to identify critical substituents (e.g., furan vs. thiophene effects on binding).
Q. What experimental strategies address stability and degradation under varying conditions?
- Methodology :
- Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures.
- Photostability : Expose the compound to UV light (λ = 254 nm) and monitor degradation via HPLC .
- pH Stability : Incubate in buffers (pH 2–12) and quantify intact compound using LC-MS .
Q. How can contradictory bioactivity data across studies be resolved?
- Methodology :
- Variable Control : Standardize assay conditions (e.g., cell lines, incubation times). For example, discrepancies in anticancer activity may arise from differences in cell permeability due to substituent lipophilicity .
- Meta-Analysis : Pool data from multiple studies and perform multivariate regression to identify confounding factors (e.g., solvent choice, concentration ranges) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
